REACTION_CXSMILES
|
[Se](=O)=O.O.[CH3:5][C:6]([C:8]1[CH:13]=[CH:12][CH:11]=[C:10]([N+:14]([O-:16])=[O:15])[CH:9]=1)=[O:7].CC[O:19]C(C)=O>O1CCOCC1>[N+:14]([C:10]1[CH:9]=[C:8]([C:6](=[O:7])[CH:5]=[O:19])[CH:13]=[CH:12][CH:11]=1)([O-:16])=[O:15]
|
Name
|
|
Quantity
|
9.4 g
|
Type
|
reactant
|
Smiles
|
[Se](=O)=O
|
Name
|
|
Quantity
|
1.7 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
CC(=O)C1=CC(=CC=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was refluxed for 4 hours
|
Duration
|
4 h
|
Type
|
WASH
|
Details
|
washed with water (2×50 mL), brine (1×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered and conc. in vacuo
|
Type
|
CUSTOM
|
Details
|
Purification
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=CC1)C(C=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.98 g | |
YIELD: PERCENTYIELD | 76% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |